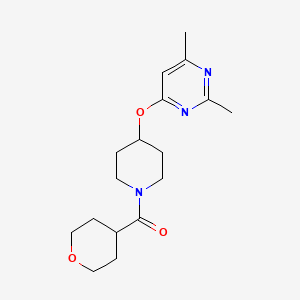
(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The ketone carbonyl group in the compound can undergo various reactions. It can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . Its1H NMR and 13C NMR spectra have been reported .
Scientific Research Applications
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives, including those with pyrimidin-4-yl moieties, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These compounds have demonstrated significant activity, with some showing higher anticancer activity than reference drugs, indicating the relevance of pyrimidine derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Biological Evaluation
Synthesis techniques have been developed for creating novel pyrazolopyrimidines derivatives, which were then evaluated for their anticancer and anti-5-lipoxygenase activities. These studies indicate the potential for pyrimidine derivatives in creating new treatments for conditions like cancer and inflammation-related diseases (Rahmouni et al., 2016).
Inhibitory Activities
Research into dipeptidyl peptidase IV inhibitors, which are crucial for managing type 2 diabetes, has identified compounds including pyrimidin-2-yl and piperazin-1-yl groups. These findings underscore the significance of pyrimidine derivatives in developing orally active, selective inhibitors for therapeutic applications (Ammirati et al., 2009).
Antimicrobial Properties
Pyrimidinone and oxazinone derivatives, fused with thiophene rings and synthesized using 2-chloro-6-ethoxy-4-acetylpyridine, have shown good antibacterial and antifungal activities. This research highlights the utility of pyrimidine derivatives in creating antimicrobial agents (Hossan et al., 2012).
Complex Formation and Chemical Properties
The complex-forming ability of pyrimidinone derivatives with metals has been explored, indicating their potential in developing new materials or in catalysis (Pod''yachev et al., 1994).
properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-11-16(19-13(2)18-12)23-15-3-7-20(8-4-15)17(21)14-5-9-22-10-6-14/h11,14-15H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEGWIUZWLULJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

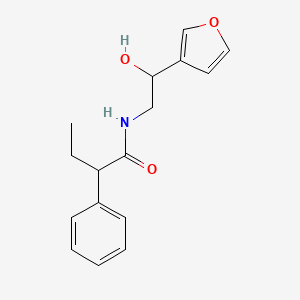
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612450.png)
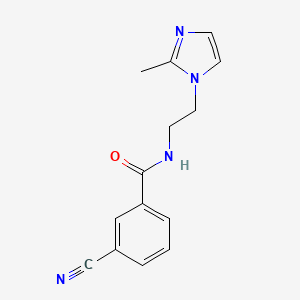
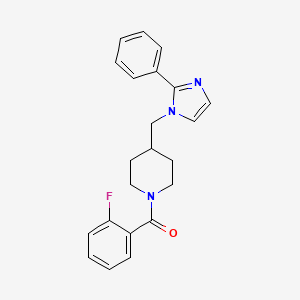

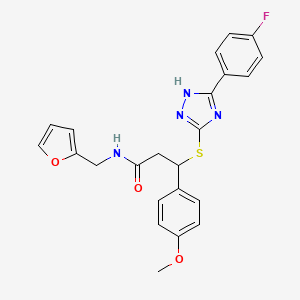
![2-(4-chlorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2612459.png)
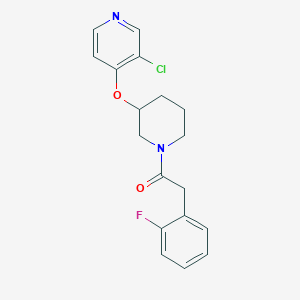
![2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid](/img/structure/B2612465.png)
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2612466.png)
![7-(4-benzoylpiperazin-1-yl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2612468.png)
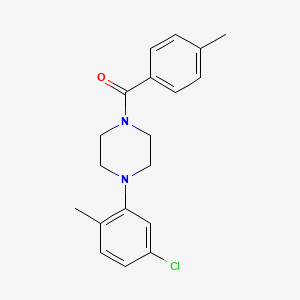
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2612470.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2612471.png)